Reiniose G
Description
Reiniose G is a naturally occurring pentasaccharide ester derivative identified in phytochemical studies, particularly within the Polygalaceae plant family. Structurally, it belongs to a class of oligosaccharide esters characterized by a conserved glycosidic linkage sequence and aromatic acyl substituents. Evidence indicates that Reiniose G shares a pentasaccharide backbone with glucose residues esterified at the C-6 position by ap-coumaroyl groups, distinguishing it from analogs with feruloyl or gallic acid substitutions .
Properties
Molecular Formula |
C53H62O28 |
|---|---|
Molecular Weight |
1147 g/mol |
IUPAC Name |
[(2S,3S,4R,5R)-2-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-4-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxolan-3-yl] benzoate |
InChI |
InChI=1S/C53H62O28/c1-25(56)70-22-34-39(63)42(66)44(68)51(74-34)77-46-45(76-37(61)19-13-28-10-16-31(59)17-11-28)35(23-71-26(2)57)75-52(47(46)78-50-43(67)41(65)38(62)32(20-54)73-50)81-53(24-72-36(60)18-12-27-8-14-30(58)15-9-27)48(40(64)33(21-55)80-53)79-49(69)29-6-4-3-5-7-29/h3-19,32-35,38-48,50-52,54-55,58-59,62-68H,20-24H2,1-2H3/b18-12+,19-13+/t32-,33-,34-,35-,38-,39-,40-,41+,42+,43-,44-,45-,46+,47-,48+,50+,51+,52-,53+/m1/s1 |
InChI Key |
YFSGWKMZYCREJF-TZYYBUDKSA-N |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC4(C(C(C(O4)CO)O)OC(=O)C5=CC=CC=C5)COC(=O)C=CC6=CC=C(C=C6)O)COC(=O)C)OC(=O)C=CC7=CC=C(C=C7)O)O)O)O |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@@H]([C@@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@]4([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)C5=CC=CC=C5)COC(=O)/C=C/C6=CC=C(C=C6)O)COC(=O)C)OC(=O)/C=C/C7=CC=C(C=C7)O)O)O)O |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC4(C(C(C(O4)CO)O)OC(=O)C5=CC=CC=C5)COC(=O)C=CC6=CC=C(C=C6)O)COC(=O)C)OC(=O)C=CC7=CC=C(C=C7)O)O)O)O |
Synonyms |
reiniose G |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparison
Reiniose G is grouped with pentasaccharide esters that exhibit a conserved glycosidic linkage sequence (→3)-β-D-Glcp-(1→4)-α-L-Rhap-(1→2)-β-D-Glcp-(1→4)-α-L-Arap-(1→). Key structural differentiators include:
Table 1: Structural Features of Reiniose G and Related Compounds
Key Observations :
- Substituent Influence: The ap-coumaroyl group in Reiniose G may confer distinct solubility and antioxidant properties compared to feruloyl (senegose) or gallic acid (tenuifoliose) derivatives.
- Sugar Chain Length : Unlike the heptasaccharide polygalasaponin XXXII, which demonstrates hippocampal-dependent memory enhancement, Reiniose G’s shorter pentasaccharide backbone might limit its bioactivity scope unless compensated by its acyl groups .
Functional and Pharmacological Comparison
Table 2: Reported Activities of Reiniose G and Analogues
Critical Insights :
- Antidepressant Potential: While Reiniose G’s activity is inferred from structural parallels to tenuifoliose derivatives, direct evidence is lacking. Tenuifoliose A–E exhibit monoamine oxidase inhibition, a key pathway in depression treatment, suggesting Reiniose G could be explored for similar targets .
- Memory Enhancement : Polygalasaponin XXXII’s heptasaccharide structure may enhance its ability to cross the blood-brain barrier or interact with neural receptors, a feature Reiniose G’s pentameric framework might lack without structural optimization .
Methodological Considerations in Comparative Studies
Recent advances in phytochemical analysis, such as molecular docking and metabolomics, have yet to be fully applied to Reiniose G. For instance, luteolin 7-O-β-d-glucoside and Reiniose F (a structural relative) were identified as lactate dehydrogenase (LDH) ligands via in silico screening . Similar approaches could predict Reiniose G’s interactions with LDH or other targets, though experimental validation remains essential .
Q & A
Basic Research Questions
Q. How to formulate a focused research question for studying Reiniose G's biochemical properties?
- Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your inquiry. For example:
- Population: Specific biological systems affected by Reiniose G.
- Intervention: Dosage or exposure levels.
- Comparison: Control groups or alternative compounds.
- Outcome: Measurable biochemical changes (e.g., enzyme inhibition rates).
Ensure alignment with your research aim and avoid overly broad terms .
Q. What experimental design principles apply to preliminary studies of Reiniose G?
- Methodological Answer :
- Variables : Clearly define independent (e.g., concentration) and dependent variables (e.g., reaction kinetics). Use pilot studies to refine protocols.
- Controls : Include positive/negative controls to validate results.
- Reproducibility : Document equipment specifications (e.g., spectrophotometer models) and reagent sources to enable replication .
- Example Table:
| Variable Type | Example for Reiniose G | Control Strategy |
|---|---|---|
| Independent | Concentration (µM) | Fixed temperature |
| Dependent | Enzyme activity (%) | Baseline measurement |
Q. How to conduct a systematic literature review for Reiniose G?
- Methodological Answer :
- Search Strategy : Use Boolean operators (AND/OR) in databases like PubMed or Google Scholar. For example:
("Reiniose G" AND "kinetic analysis") NOT ("industrial synthesis"). - Filters : Limit results to peer-reviewed articles (2015–2025) and link to institutional libraries for full-text access.
- Data Extraction : Organize findings into thematic categories (e.g., mechanistic studies vs. toxicity profiles) .
Q. What are common pitfalls in hypothesis formulation for Reiniose G studies?
- Methodological Answer :
- Avoid vague questions (e.g., "How does Reiniose G work?"). Instead, specify:
- Mechanistic focus: "Does Reiniose G inhibit [Enzyme X] via competitive binding?"
- Contextual boundaries: Limit studies to in vitro models before scaling to in vivo.
- Ensure feasibility by assessing data accessibility (e.g., primary vs. secondary sources) .
Advanced Research Questions
Q. How to resolve contradictions in Reiniose G's reported pharmacological effects?
- Methodological Answer :
- Iterative Analysis : Re-examine experimental conditions (e.g., pH, temperature) across conflicting studies.
- Principal Contradiction Framework : Identify the dominant factor influencing discrepancies (e.g., purity of Reiniose G batches vs. assay sensitivity) .
- Meta-Analysis : Statistically aggregate data from multiple studies, weighting results by sample size and methodological rigor .
Q. What advanced statistical methods are suitable for analyzing Reiniose G's dose-response data?
- Methodological Answer :
- Non-linear Regression : Fit data to Hill or Log-Logistic models to estimate EC₅₀ values.
- Error Analysis : Calculate confidence intervals using bootstrapping for small datasets.
- Software Tools : Use R packages (e.g.,
drc) or Python’sSciPyfor curve fitting . - Example Output:
| Model | EC₅₀ (µM) | R² | 95% CI |
|---|---|---|---|
| Hill Equation | 12.3 | 0.94 | 11.8–12.8 |
Q. How to ensure reproducibility in Reiniose G synthesis protocols?
- Methodological Answer :
- Stepwise Documentation : Provide raw data (e.g., NMR spectra) and code for computational simulations in supplemental materials.
- Collaborative Validation : Share samples with independent labs for cross-verification .
- Pre-registration : Upload experimental protocols to platforms like Open Science Framework before initiating studies .
Q. What strategies integrate interdisciplinary approaches (e.g., computational modeling and wet-lab experiments) for Reiniose G research?
- Methodological Answer :
- Hybrid Workflows :
Use molecular docking simulations to predict Reiniose G’s binding affinity.
Validate predictions with Surface Plasmon Resonance (SPR) assays.
Q. How to validate novel hypotheses about Reiniose G's mechanism under high uncertainty?
- Methodological Answer :
- Bayesian Inference : Update prior probabilities (e.g., existing mechanistic knowledge) with new experimental data.
- Sensitivity Analysis : Test how varying assumptions (e.g., binding site occupancy) affect conclusions .
- Ethical Safeguards : Address potential dual-use risks in collaboration with institutional review boards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
